

An In-depth Technical Guide to Clomipramine (CAS No. 303-49-1)

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Compound of Interest

Compound Name: *Closiramine*

Cat. No.: *B1614964*

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Note to the reader: The initial request specified **Closiramine** with CAS number 47135-88-6. However, publicly available scientific literature and chemical databases provide limited information on a compound with this specific name and CAS number. It is highly probable that the intended compound of interest is the structurally similar and well-documented tricyclic antidepressant, Clomipramine (CAS No. 303-49-1). This guide will, therefore, focus on Clomipramine, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Executive Summary

Clomipramine is a tricyclic antidepressant (TCA) renowned for its efficacy in treating a range of psychiatric disorders, most notably Obsessive-Compulsive Disorder (OCD).^{[1][2]} It functions as a potent serotonin and norepinephrine reuptake inhibitor, with a higher affinity for the serotonin transporter.^{[2][3]} This dual mechanism of action, coupled with its interactions with other receptor systems, underpins its therapeutic effects and its side-effect profile. This document provides a detailed exploration of the pharmacology, pharmacokinetics, synthesis, and clinical applications of Clomipramine, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

Chemical and Physical Properties

Property	Value
IUPAC Name	3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
Molecular Formula	C19H23ClN2
Molecular Weight	314.86 g/mol
CAS Number	303-49-1
Appearance	White to yellowish crystalline powder
Solubility	Soluble in water and ethanol, very soluble in chloroform or glacial acetic acid, slightly soluble in acetone, and practically insoluble in diethyl ether.
Melting Point	190-196 °C

Pharmacology

Mechanism of Action

Clomipramine's primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.^[2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), it increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.^[2] Clomipramine exhibits a greater affinity for SERT compared to NET.^[3] Its active metabolite, desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake.

Beyond its effects on monoamine reuptake, Clomipramine also displays affinity for several other receptors, which contributes to both its therapeutic effects and its side-effect profile. These include antagonism of:

- Histamine H1 receptors
- Alpha-1 adrenergic receptors

- Muscarinic acetylcholine receptors

Pharmacodynamics: Receptor Binding Profile

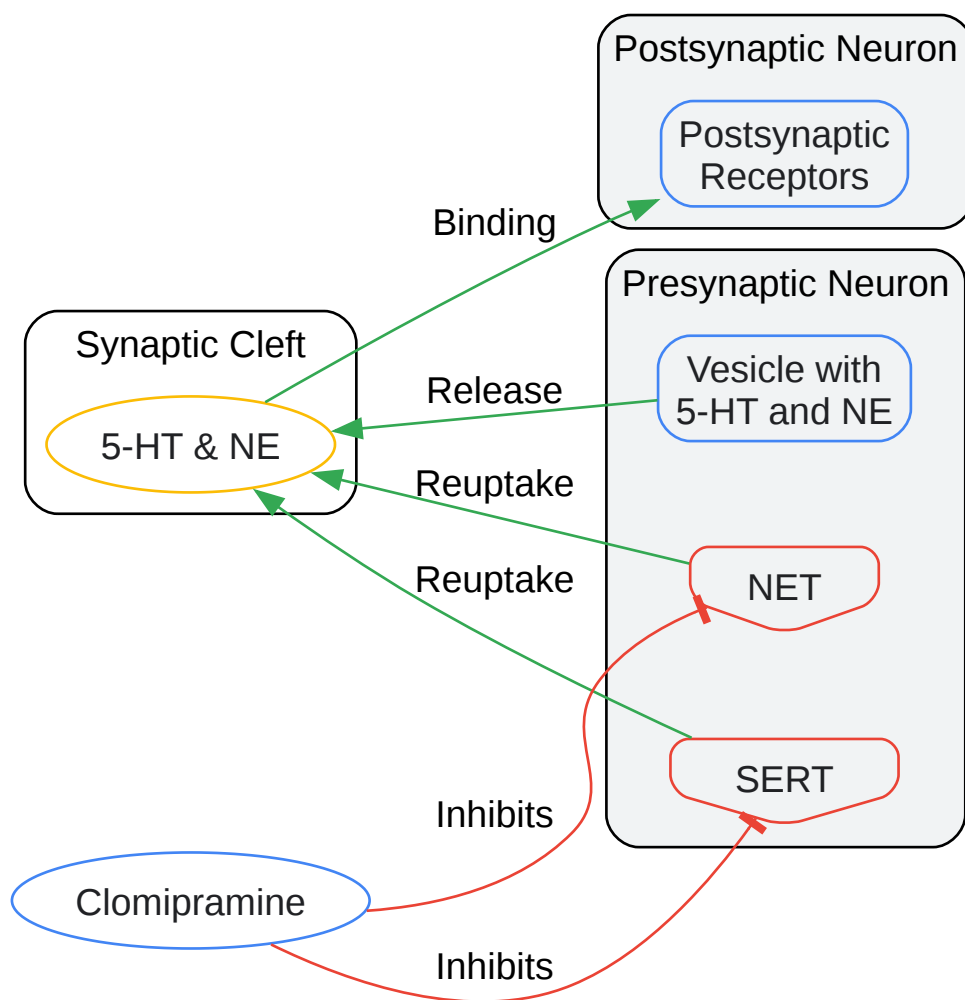
The following table summarizes the binding affinities (K_i , nM) of Clomipramine and its active metabolite, desmethyldclomipramine, for various neurotransmitter transporters and receptors. Lower K_i values indicate higher binding affinity.

Target	Clomipramine (K_i , nM)	Desmethyldclomipramine (K_i , nM)
Serotonin Transporter (SERT)	0.14	4.6
Norepinephrine Transporter (NET)	36	0.6
Dopamine Transporter (DAT)	>10,000	1,550
Histamine H1 Receptor	31	140
Alpha-1 Adrenergic Receptor	16	27
Muscarinic M1 Receptor	37	110

Data compiled from various sources. Exact values may vary between studies.

Signaling Pathway

The following diagram illustrates the primary mechanism of action of Clomipramine at the synapse.



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Caption: Clomipramine blocks SERT and NET, increasing synaptic serotonin and norepinephrine.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

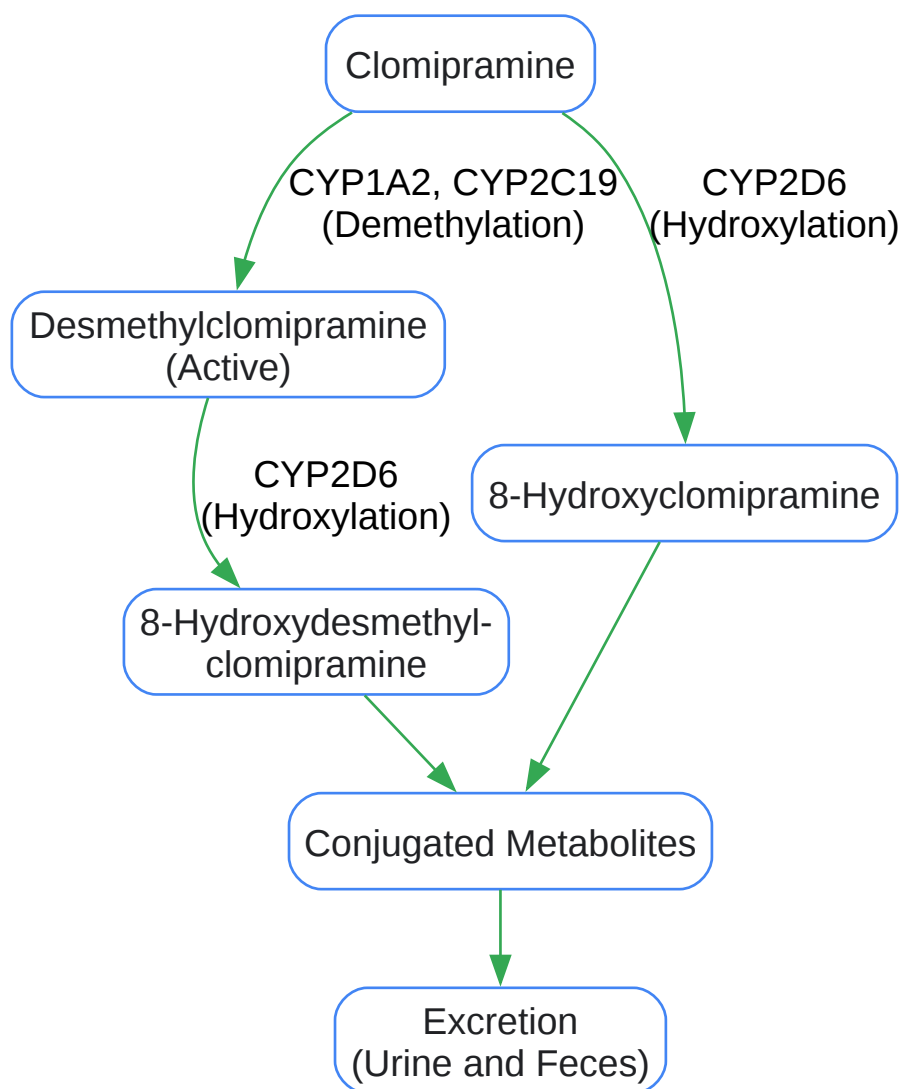
The pharmacokinetic properties of Clomipramine are summarized in the table below.

Parameter	Value
Bioavailability	~50% (due to first-pass metabolism)
Time to Peak Plasma Concentration (Tmax)	2-6 hours
Protein Binding	~97.6%
Volume of Distribution (Vd)	12-17 L/kg
Metabolism	Primarily hepatic via CYP2D6, CYP1A2, and CYP2C19. Major active metabolite is desmethylclomipramine.
Elimination Half-life (t1/2)	Clomipramine: 19-37 hours; Desmethylclomipramine: 54-77 hours.
Excretion	~60% in urine, ~32% in feces.

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of Clomipramine.



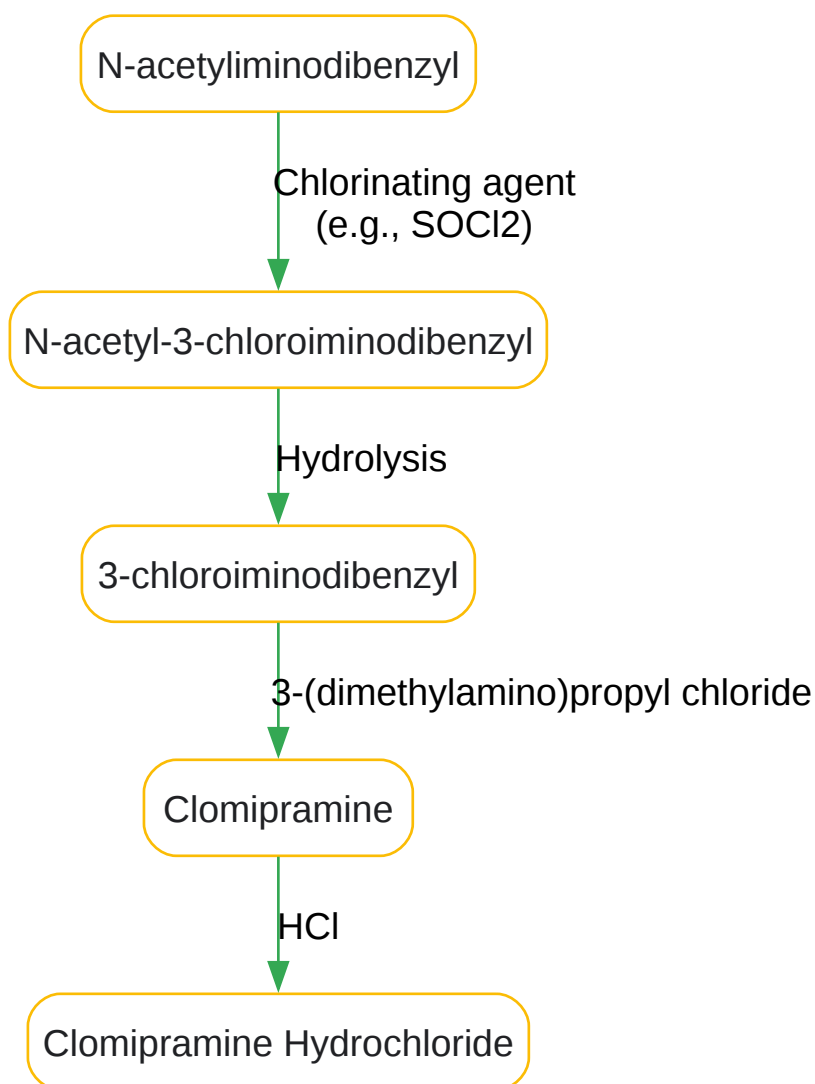
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Caption: Clomipramine metabolism to active and inactive metabolites.

Synthesis

Synthetic Pathway

A common synthetic route for Clomipramine hydrochloride involves the chlorination of N-acetyliminodibenzyl, followed by deacetylation and subsequent alkylation.



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Caption: Synthetic pathway for Clomipramine Hydrochloride.

Experimental Protocol: Synthesis of N-acetyl-3-chloroiminodibenzyl

This protocol describes the chlorination of N-acetyliminodibenzyl, a key intermediate in Clomipramine synthesis.^{[7][8]}

Materials:

- N-acetyliminodibenzyl

- Dichloromethane (or another suitable solvent like dichloroethane)
- Potassium carbonate (or another suitable base)
- Tetrabutylammonium bromide (TBAB) (catalyst)
- Bis(trichloromethyl) carbonate (triphosgene) (chlorinating agent)

Procedure:

- In a reaction flask, dissolve N-acetyliminodibenzyl, potassium carbonate, and TBAB in dichloromethane.
- Cool the mixture to 0°C.
- Slowly add a solution of bis(trichloromethyl) carbonate in dichloromethane to the reaction mixture.
- After the addition is complete, allow the reaction to warm to 10°C and stir for several hours.
- Monitor the reaction progress by a suitable method (e.g., TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product, N-acetyl-3-chloroiminodibenzyl.
- The crude product can be purified by appropriate methods such as crystallization or chromatography.

Experimental Methods

Serotonin and Norepinephrine Reuptake Inhibition Assay

This is a generalized protocol for determining the in vitro inhibitory activity of a compound on serotonin and norepinephrine transporters.

Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin ($[^3\text{H}]5\text{-HT}$) or norepinephrine ($[^3\text{H}]NE$) into cells or synaptosomes that

express the respective transporters.

Materials:

- Cell line expressing human SERT (e.g., HEK293-hSERT) or NET (e.g., SK-N-BE(2)C).[9]
- Synaptosomes prepared from specific brain regions (e.g., rat brain cortex).
- Radiolabeled neurotransmitter ($[^3\text{H}]5\text{-HT}$ or $[^3\text{H}]\text{NE}$).
- Test compound (Clomipramine).
- Reference compounds (known inhibitors of SERT and NET).
- Assay buffer.
- Scintillation counter.

Procedure:

- Prepare a suspension of cells or synaptosomes in the assay buffer.
- Aliquot the cell/synaptosome suspension into a 96-well plate.
- Add varying concentrations of the test compound (Clomipramine) and reference compounds to the wells.
- Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
- Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
- Incubate for a specific time to allow for uptake.
- Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated radiolabel.
- Measure the radioactivity retained on the filters using a scintillation counter.

- Calculate the percent inhibition of uptake for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).

Clinical Data

Efficacy in Obsessive-Compulsive Disorder (OCD)

Clomipramine is considered a gold standard for the pharmacological treatment of OCD.^{[1][2]} Its efficacy has been demonstrated in numerous clinical trials.

Study	N	Treatment Duration	Key Finding
Clomipramine Collaborative Study Group	520	10 weeks	Clomipramine was significantly more effective than placebo in reducing OCD symptoms. Mean reduction in Yale-Brown Obsessive Compulsive Scale (Y-BOCS) score was 38-44% for Clomipramine vs. 3-5% for placebo. [10]
Foa et al. (2005)	122	12 weeks	Clomipramine, exposure and ritual prevention (ERP), and their combination were all superior to placebo. ERP and combination therapy were superior to Clomipramine alone. [1]
Meta-analysis	-	-	A meta-analysis of studies in children and adolescents found that Clomipramine improved Children's Y-BOCS scores by 37% and was more effective than SSRIs like sertraline, fluoxetine, and fluvoxamine. [3]

Dosing and Administration

- Initial Dose (Adults): 25 mg daily, gradually increased to a target dose of 100-250 mg per day.[3]
- Maximum Dose (Adults): 250 mg per day.[3]
- Pediatric Use (10 years and older): Approved for the treatment of OCD.[3]

Conclusion

Clomipramine remains a highly effective medication, particularly for severe and treatment-refractory cases of Obsessive-Compulsive Disorder. Its potent inhibition of serotonin reuptake, complemented by its effects on norepinephrine reuptake and other receptor systems, provides a robust therapeutic profile. A thorough understanding of its pharmacokinetics, metabolism, and potential for drug interactions is crucial for its safe and effective use in clinical practice. Further research may focus on personalized medicine approaches, leveraging pharmacogenomic data to optimize dosing and minimize adverse effects.

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